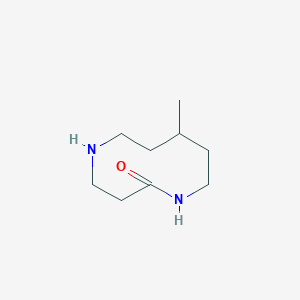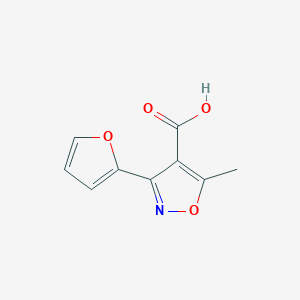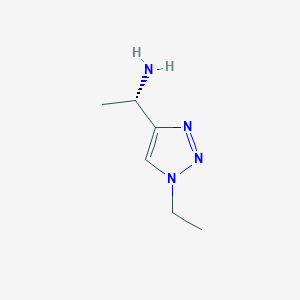![molecular formula C9H11N3S B13205629 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 120759-67-3](/img/structure/B13205629.png)
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with isopropyl isothiocyanate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or chloroform, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fused imidazole and pyridine rings can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but contain a sulfur atom in place of the nitrogen in the imidazole ring.
Thiophene Derivatives: These compounds have a sulfur-containing five-membered ring and exhibit similar electronic properties.
Pyrazolo[4,3-c]pyridines: These compounds have a fused pyrazole and pyridine ring system and show similar biological activities.
Uniqueness: 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to its specific combination of imidazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
120759-67-3 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-propan-2-yl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-6(2)12-8-3-4-10-5-7(8)11-9(12)13/h3-6H,1-2H3,(H,11,13) |
Clave InChI |
HGLZOSYEDKTHPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=NC=C2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


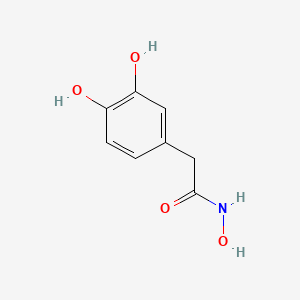
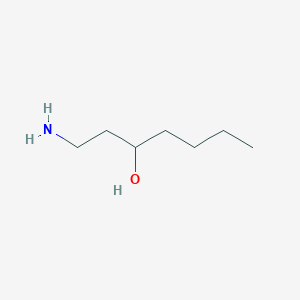
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
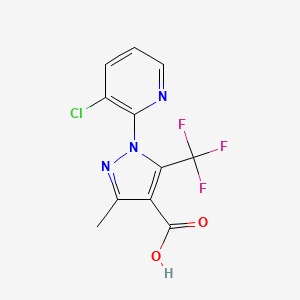
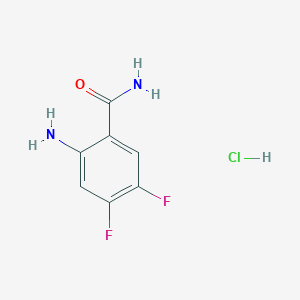
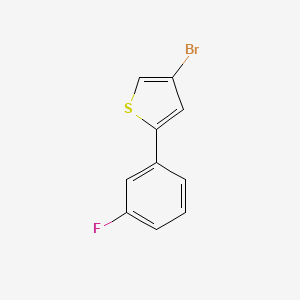
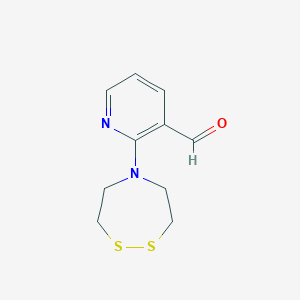
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
